(2E,5Z)-2-[(4-methylphenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one
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Overview
Description
(2E,5Z)-2-[(4-methylphenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5Z)-2-[(4-methylphenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one typically involves the condensation of 4-methylbenzaldehyde with 4-octyloxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E,5Z)-2-[(4-methylphenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer and diabetes.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E,5Z)-2-[(4-methylphenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one
- Diketopyrrolopyrrole (DPP) derivatives
- Dithienopyrrole (DTP) derivatives
Uniqueness
(2E,5Z)-2-[(4-methylphenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its thiazolidinone core structure is known for its versatility and potential for modification, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H30N2O2S |
---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
(5Z)-2-(4-methylphenyl)imino-5-[(4-octoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H30N2O2S/c1-3-4-5-6-7-8-17-29-22-15-11-20(12-16-22)18-23-24(28)27-25(30-23)26-21-13-9-19(2)10-14-21/h9-16,18H,3-8,17H2,1-2H3,(H,26,27,28)/b23-18- |
InChI Key |
LEWZTYILICXSRW-NKFKGCMQSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)C)S2 |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)C)S2 |
Origin of Product |
United States |
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